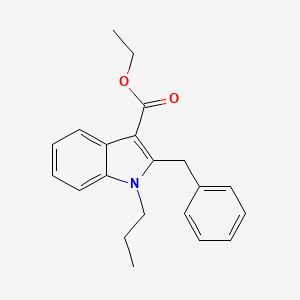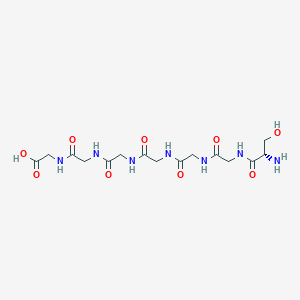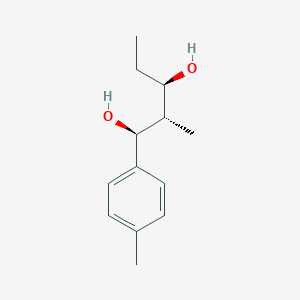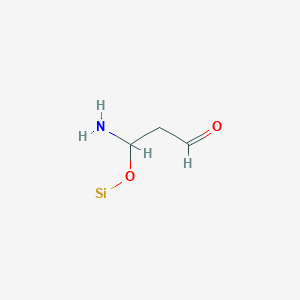![molecular formula C16H16BrNO B14200001 2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol CAS No. 919113-99-8](/img/structure/B14200001.png)
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol is an organic compound that features a bromophenyl group attached to a butenyl chain, which is further connected to an aminophenol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and solvents is also emphasized to minimize the environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using bromine (Br₂) or chlorine (Cl₂), while nucleophilic substitutions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is investigated for its potential as a neuroprotective agent against diseases like Alzheimer’s.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol involves its interaction with specific molecular targets. For instance, it may inhibit enzymes such as monoamine oxidase (MAO) and acetylcholinesterase, which are involved in neurotransmitter regulation . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenol: A simpler compound with a bromine atom attached to a phenol ring.
4-Bromophenyl derivatives: Compounds with a bromophenyl group attached to various functional groups, such as thiazoles or pyrazoles.
Uniqueness
2-{[1-(4-Bromophenyl)but-3-en-1-yl]amino}phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
919113-99-8 |
|---|---|
Formule moléculaire |
C16H16BrNO |
Poids moléculaire |
318.21 g/mol |
Nom IUPAC |
2-[1-(4-bromophenyl)but-3-enylamino]phenol |
InChI |
InChI=1S/C16H16BrNO/c1-2-5-14(12-8-10-13(17)11-9-12)18-15-6-3-4-7-16(15)19/h2-4,6-11,14,18-19H,1,5H2 |
Clé InChI |
HSPSKNWWRVNNEX-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(C1=CC=C(C=C1)Br)NC2=CC=CC=C2O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Propyl {[5-(2-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B14199938.png)
![3-[2-(Methanesulfonyl)ethenyl]benzaldehyde](/img/structure/B14199944.png)

![2-[2,2-Bis(4-fluorophenyl)ethenyl]-1,3,6-trimethyl-1H-indene](/img/structure/B14199949.png)
![3,3'-Methylenebis[1-(4-bromobutyl)-2-(4-bromophenyl)-1H-indole]](/img/structure/B14199959.png)
![2-Amino-5-{[(3-bromopyrazin-2-yl)amino]methyl}phenol](/img/structure/B14199966.png)


![9,9-Bis[(butylsulfanyl)methyl]-9H-fluorene](/img/structure/B14199984.png)

